N-Dotriacontanoyl-D-erythro-sphingosine

Dermatology Lipidomics Skin barrier function

This ultra-long-chain ceramide (C32 Ceramide, exclusive CerS3 product) is the only physiologically accurate standard for epidermal barrier research. Its C32:0 acyl chain is mandatory for forming the long periodicity lamellar phase (LPP) critical to preventing transepidermal water loss. Substitution with C24 or C16 ceramides yields compromised models with altered permeability and orthorhombic packing defects. Authentic C32 ceramide is required for CerS3 activity assays, lipidomics quantification (LC-MS/MS), and dermatological disease models (atopic dermatitis, lamellar ichthyosis, psoriasis). ≥98% purity, solid, shipped ambient. For R&D only.

Molecular Formula C50H99NO3
Molecular Weight 762
Cat. No. B1164738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Dotriacontanoyl-D-erythro-sphingosine
SynonymsN-C32:0-D-erythro-Ceramide
Molecular FormulaC50H99NO3
Molecular Weight762
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:5 mgSolvent:nonePurity:98+%Physical solid

N-Dotriacontanoyl-D-erythro-sphingosine (C32 Ceramide) Procurement Guide: Ultra-Long-Chain Sphingolipid for Skin Barrier and Lipidomics Research


N-Dotriacontanoyl-D-erythro-sphingosine, also designated C32 Ceramide (d18:1/32:0) or Cer(d18:1/32:0) (CAS 34227-73-1), is an ultra-long-chain ceramide comprising a D-erythro-sphingosine (d18:1) backbone N-acylated with a fully saturated dotriacontanoic acid (C32:0) chain . This endogenous sphingolipid has been identified and quantified in the stratum corneum of both human and nude mouse skin via LC/MS/MS-based profiling, distinguishing it from the more abundant C24 ceramide species that dominate most other mammalian tissues [1][2]. Its exceptional acyl chain length (C32, 32 carbons) places it among the longest naturally occurring free ceramides, conferring biophysical properties relevant to advanced dermatological barrier research and lipidomic analytical method development [3].

Why C32 Ceramide (N-Dotriacontanoyl-D-erythro-sphingosine) Cannot Be Replaced by C24 or C16 Ceramides in Research


Ceramides are not functionally interchangeable; their biological and biophysical activities are strictly acyl chain length-dependent [1]. While C16 and C24 ceramides predominate in most internal tissues and are synthesized by CerS2, CerS5, and CerS6, ultra-long-chain C32 ceramide is produced exclusively by ceramide synthase 3 (CerS3), an enzyme restricted primarily to epidermis and testis [2]. Substituting a C24 ceramide (e.g., N-lignoceroyl-D-erythro-sphingosine) for C32 ceramide in skin barrier models yields quantitatively different lamellar organization and permeability outcomes, as acyl chain length directly governs lipid packing density and crystalline domain formation [3]. Similarly, in apoptosis signaling studies, C24-to-C16 ceramide ratio shifts significantly alter cellular susceptibility to apoptotic stimuli, demonstrating that chain length—not merely ceramide class—determines functional outcomes [4]. These fundamental differences render generic substitution scientifically invalid in applications requiring precise acyl chain length specification.

Quantitative Differentiation Evidence: N-Dotriacontanoyl-D-erythro-sphingosine vs. Shorter-Chain Ceramide Analogs


C32 Ceramide Stratum Corneum Abundance vs. C24 Ceramide: Tissue-Specific Distribution Drives Skin Barrier Model Selection

In human stratum corneum, omega-hydroxyacid-containing ceramides (acylceramides) critical for barrier function incorporate predominantly C30-C32 acyl chains, whereas non-hydroxylated ceramides in the same tissue are mainly C24-C28 [1]. Comprehensive LC/MS/MS quantification of human stratum corneum ceramides across 182 molecular species confirms that C32-containing ceramide species constitute a distinct, quantifiable fraction of the total ceramide pool, with their relative abundance differentiating normal skin from barrier-compromised conditions such as atopic dermatitis and lamellar ichthyosis [2][3]. In contrast, C24 ceramide (N-lignoceroyl-D-erythro-sphingosine) is the most abundant ceramide species across 35 mammalian tissues and cell types examined, establishing C32 as a skin-specific ultra-long-chain variant rather than a ubiquitously distributed lipid [4].

Dermatology Lipidomics Skin barrier function

C32 Ceramide Biosynthetic Pathway Specificity: CerS3-Dependent Synthesis Differentiates Ultra-Long-Chain from C24 and C16 Ceramides

Ceramide synthase 3 (CerS3, EC 2.3.1.298) is the sole mammalian enzyme capable of synthesizing ceramides with acyl chain lengths exceeding C26, including C32 and longer ultra-long-chain species [1]. This enzymatic specificity contrasts sharply with CerS2, which preferentially generates C22-C26 ceramides, and CerS5/CerS6, which produce C14-C16 ceramides [2]. CerS3 expression is restricted primarily to epidermis and testis, whereas CerS2, CerS5, and CerS6 are broadly distributed across tissues [3]. Consequently, C32 ceramide biosynthesis is both spatially restricted and enzymatically distinct, rendering its cellular functions non-redundant with shorter-chain ceramides [4]. In genetic models, CerS3 deficiency abolishes epidermal ultra-long-chain ceramide production, resulting in compromised skin barrier formation and congenital ichthyosis phenotypes—effects not replicated by knockout of CerS2 or other ceramide synthases [5].

Sphingolipid metabolism Enzymology Ceramide synthase

Acyl Chain Length-Dependent Apoptosis Regulation: C24-to-C16 Ratio Shifts vs. Ultra-Long-Chain C32 Ceramide Functional Implications

Manipulation of sphingolipid acyl chain composition via ELOVL1 or CERS2 knockdown in HeLa cells reduced C24 sphingolipid levels while increasing C16 sphingolipid levels, resulting in significantly enhanced cisplatin-induced apoptosis (quantified via increased caspase-3/7 activity) [1]. In B-cell receptor (BcR)-induced apoptosis, long-chain (C16) and very long-chain (C24) ceramide formation exhibits differential temporal regulation: C24-ceramide increases early (6 h post-triggering) via a caspase-independent mechanism, whereas C16-ceramide formation remains unaltered in XIAP-overexpressing, apoptosis-resistant Ramos cells [2]. While direct apoptotic signaling data for C32 ceramide in these specific assays are not available, these studies establish the principle that ceramide chain length governs functional outcomes in apoptosis regulation [3]. Given C32 ceramide's distinct biosynthetic origin (CerS3-dependent) and tissue-restricted distribution (epidermis, testis), its apoptotic signaling properties are predicted to differ from both C16 and C24 ceramides, warranting targeted investigation rather than extrapolation from shorter-chain analog data.

Apoptosis Cell signaling Sphingolipidomics

C32 Ceramide as Internal Standard in Sphingolipidomics: Quantification Advantage vs. Shorter-Chain Ceramide Standards

Commercially available C32 ceramide serves as a validated internal standard in LC-ESI-MS/MS methods for comprehensive sphingolipid quantification, including analysis of ceramides, sphingomyelins, mono- and di-hexosylceramides in diverse biological matrices [1]. The LIPID MAPS Consortium's internal standard cocktail, which enables quantification of structural and signaling sphingolipids using triple quadrupole (QQQ, API 3000) and quadrupole-linear-ion trap (API 4000 QTrap) mass spectrometers, includes long-chain and ultra-long-chain ceramide standards spanning the full endogenous acyl chain range [2]. Methods employing this cocktail have been validated with RAW264.7 mouse macrophage cells, demonstrating linear quantification across the physiological ceramide concentration range [3]. The ultra-long C32 acyl chain provides chromatographic retention time differentiation from abundant C16 and C24 ceramide species, reducing isobaric interference and improving quantification accuracy in complex lipid extracts [4].

Lipidomics Mass spectrometry Analytical chemistry

Validated Application Scenarios for N-Dotriacontanoyl-D-erythro-sphingosine Procurement


Stratum Corneum Lipid Barrier Model Construction Requiring Native Ultra-Long-Chain Ceramide Composition

Investigators constructing in vitro skin barrier models or reconstituted lipid membranes must incorporate C32 ceramide to achieve physiologically accurate lamellar phase formation. The ultra-long C32 acyl chain is a defining component of omega-O-acylceramides (acylCer) essential for the long periodicity lamellar phase (LPP, 12-13 nm) critical for preventing transepidermal water loss [1]. Substitution with shorter-chain ceramides (C24 or C16) yields model membranes with altered permeability characteristics and orthorhombic packing defects that do not recapitulate native stratum corneum barrier function [2]. Procurement of authentic C32 ceramide is therefore mandatory for dermatological research investigating atopic dermatitis, lamellar ichthyosis, psoriasis, or any condition involving skin barrier dysfunction where ultra-long-chain ceramide levels are altered [3].

Ceramide Synthase 3 (CerS3) Enzymology and Ultra-Long-Chain Sphingolipid Metabolism Studies

Research focusing on CerS3 (EC 2.3.1.298) function, regulation, or genetic deficiency requires C32 ceramide as both an analytical standard and a pathway product reference. CerS3 is the only mammalian enzyme capable of synthesizing ceramides with acyl chains ≥C28, and its expression is restricted to epidermis and testis [1]. In CerS3-deficient models, ultra-long-chain ceramide production is abolished, leading to compromised epidermal barrier formation and congenital ichthyosis phenotypes [2]. C32 ceramide serves as the definitive endpoint marker for CerS3 activity assays and is essential for validating genetic or pharmacological modulation of this enzyme. C24 or C16 ceramides, products of CerS2 and CerS5/CerS6 respectively, cannot substitute in CerS3-focused investigations [3].

LC-MS/MS Sphingolipidomics Internal Standard Panel for Absolute Quantification of Endogenous Ceramides

Lipidomics laboratories performing targeted quantification of ceramide species across the full acyl chain length spectrum (C14-C32) should include C32 ceramide in their internal standard cocktail. The LIPID MAPS Consortium-validated methods employ a cocktail spanning long-chain to ultra-long-chain ceramides to correct for matrix effects and ensure accurate absolute quantification across the entire physiological range [1]. C32 ceramide provides superior chromatographic resolution from abundant C16 and C24 endogenous species compared to C26 or C28 standards, minimizing isobaric interference in complex biological extracts from skin, serum, or cultured cells [2]. This analytical advantage translates to improved quantification accuracy for ultra-long-chain ceramide species, which are increasingly recognized as biomarkers in dermatological and metabolic disease research [3].

Ceramide Chain Length-Dependent Apoptosis Signaling Studies in Epidermal or Testicular Cell Models

Investigators studying tissue-specific ceramide-mediated apoptosis regulation in epidermis or testis cannot extrapolate findings from C16 or C24 ceramide studies. Evidence from HeLa and Ramos B-cell models demonstrates that altering the C24-to-C16 ceramide ratio significantly modulates susceptibility to apoptotic stimuli (cisplatin, UV radiation, BcR cross-linking) [1]. Given that C32 ceramide is the predominant ultra-long-chain species in CerS3-expressing tissues (epidermis, testis), its apoptotic signaling properties are likely distinct from both C16 and C24 ceramides [2]. Procurement of authentic C32 ceramide is required to generate physiologically relevant data on how ultra-long-chain ceramides influence apoptosis, differentiation, and stress responses in skin and reproductive tissues, particularly in the context of CerS3 dysfunction or ultra-long-chain fatty acid metabolism disorders [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Dotriacontanoyl-D-erythro-sphingosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.